molecular formula C13H18Cl2N2 B14910388 n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B14910388
M. Wt: 273.20 g/mol
InChI Key: VELUSPZHKKHKJU-UHFFFAOYSA-N
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Description

n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that belongs to the class of amines. It features a dichlorobenzyl group attached to an ethanamine backbone, which is further substituted with a pyrrolidine ring. Compounds of this nature are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.

    Amination Reaction: The dichlorobenzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the dichlorobenzyl or pyrrolidine moieties, leading to various reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic uses, possibly as a drug candidate.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • n-(2,6-Dichlorobenzyl)-2-(morpholin-1-yl)ethan-1-amine
  • n-(2,6-Dichlorobenzyl)-2-(piperidin-1-yl)ethan-1-amine

Uniqueness

Compared to similar compounds, n-(2,6-Dichlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine may exhibit unique properties due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C13H18Cl2N2/c14-12-4-3-5-13(15)11(12)10-16-6-9-17-7-1-2-8-17/h3-5,16H,1-2,6-10H2

InChI Key

VELUSPZHKKHKJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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